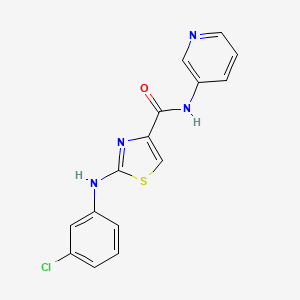
2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential use in cancer treatment. This compound is a potent inhibitor of the checkpoint kinase 1 (Chk1), which is a key regulator of the cell cycle and DNA damage response pathways.
Scientific Research Applications
Synthesis and Biological Activity of Arylazothiazole Derivatives
Research has shown the successful synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives, which were applied for dyeing polyester fabrics. These compounds have exhibited high efficiency based on in vitro screening for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line (EACC), and antimicrobial activity against various pathogenic bacteria and fungi. The colored polyester fibers could potentially be applied as sterile and/or biologically active fabrics used in various life applications, showcasing a multifaceted utility ranging from textile industry applications to potential therapeutic uses (Khalifa et al., 2015).
Antimicrobial and Antitumor Activities
Another study focused on the synthesis and characterization of new two-amino-4-(4-chlorophenyl) thiazole derivatives. These compounds were screened for their in vitro preliminary antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The derivatives showed moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. This study underscores the potential of thiazole derivatives in developing new antimicrobial agents with broad-spectrum activity (Kubba & Rahim, 2018).
Applications in Heterocyclic Synthesis
The research also delves into the synthesis of thiazolo and pyrimidine derivatives, highlighting the versatility of thiazole-based compounds in heterocyclic chemistry. These compounds serve as key intermediates in the synthesis of a wide array of heterocyclic structures, which are crucial in the development of pharmaceuticals, agrochemicals, and dyes. The ability to generate diverse heterocyclic frameworks from thiazole derivatives is invaluable for medicinal chemistry and materials science, enabling the exploration of novel therapeutic agents and functional materials (Drach et al., 1974).
properties
IUPAC Name |
2-(3-chloroanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-10-3-1-4-11(7-10)19-15-20-13(9-22-15)14(21)18-12-5-2-6-17-8-12/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXAVDJZUCVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

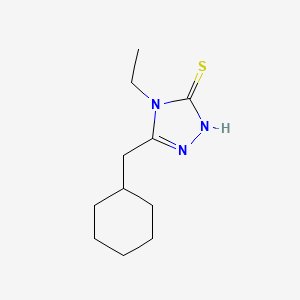
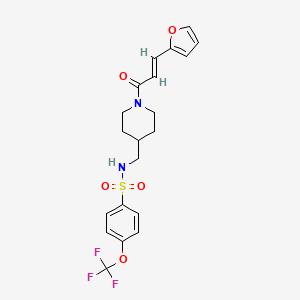

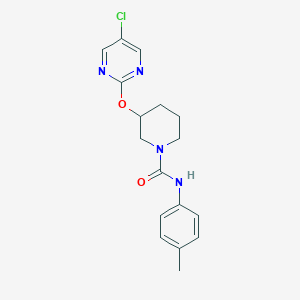

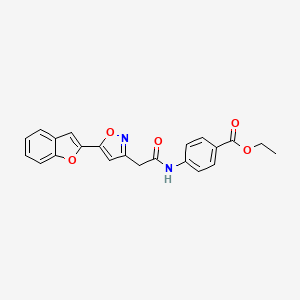
![N-(1,3-benzodioxol-5-yl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2416850.png)
![Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B2416852.png)
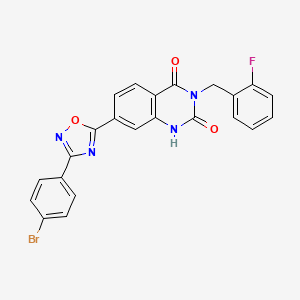
![1-[(4-Chlorophenyl)methyl]-3-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]urea](/img/structure/B2416854.png)
![Ethyl (1-{[(3-chlorophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2416856.png)
![2-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2416859.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2416861.png)
